molecular formula C23H24N4O3 B2696026 5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one CAS No. 921517-08-0

5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No. B2696026
CAS RN: 921517-08-0
M. Wt: 404.47
InChI Key: ICLJMYYPKSMVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Alpha(1)-Adrenoceptor Antagonists Design and Biological Evaluation

Research has explored the design and synthesis of compounds with alpha(1)-adrenoceptor (AR) blocking properties, focusing on structural modifications to increase molecule length and fit into pharmacophore features. These modifications led to compounds with significant alpha(1)-AR affinity and selectivity, demonstrating the potential for developing new therapeutic agents targeting alpha(1)-ARs (Betti et al., 2002).

Synthesis and Luminescence of Heteroaromatic Co-Oligomers

The synthesis of phenylene–2,5-dimethylpyrazinyl co-oligomers has been achieved, highlighting their efficient blue emission and potential in electroluminescent devices. The structural and luminescent properties of these compounds open avenues for their application in optoelectronic devices and materials science (Türksoy et al., 2003).

Corrosion Inhibition in Cooling Water Systems

Studies have identified heterocyclic compounds, including those with pyridazinone structures, as effective corrosion inhibitors for carbon steel in cooling water systems. This research underlines the versatility of such compounds in industrial applications, particularly in preventing corrosion in various ferrous alloys (Mahgoub et al., 2010).

Herbicide Action Mechanism

Pyridazinone derivatives have been studied for their action as herbicides, demonstrating the ability to inhibit the Hill reaction and photosynthesis in barley. This phytotoxic activity provides a basis for the development of new herbicides with specific modes of action, offering potential advancements in agricultural science (Hilton et al., 1969).

Antagonistic Effects on Serotonin Receptors

Arylpiperazine derivatives, including those with pyridazinone substructures, have been evaluated for their affinity towards serotonin receptors, highlighting their potential as therapeutic agents in treating disorders related to serotonin system dysregulation. This research contributes to the pharmacological understanding of serotonin receptors and the development of targeted treatments (Curtet et al., 2000).

properties

IUPAC Name

5-methoxy-2-(2-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-17-8-6-7-11-19(17)27-21(28)16-20(30-2)22(24-27)23(29)26-14-12-25(13-15-26)18-9-4-3-5-10-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLJMYYPKSMVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

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